Rauvotetraphylline E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rauvotetraphylline E is an indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family . This compound, along with its analogues, has attracted significant interest due to its potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .

Preparation Methods

Rauvotetraphylline E is typically isolated from the aerial parts of Rauvolfia tetraphylla through a series of extraction and purification steps . The isolation process involves the use of solvents such as methanol and ethyl acetate, followed by chromatographic techniques to separate and purify the compound .

Chemical Reactions Analysis

Rauvotetraphylline E undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

Pharmacological Studies

Rauvotetraphylline E exhibits various pharmacological activities, making it a subject of interest in drug development. Some of the key areas include:

- Antihypertensive Effects: Compounds derived from Rauvolfia tetraphylla have historically been used to manage blood pressure. This compound may contribute to these effects through interactions with adrenergic receptors .

- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties, which could be beneficial in treating infections .

- Cytotoxicity: Research has shown that certain alkaloids from Rauvolfia tetraphylla, including this compound, may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Neuroscience Research

The compound's potential neuroprotective effects are being investigated, particularly concerning its influence on neurotransmitter systems. It may offer insights into treatments for neurodegenerative diseases or mental health disorders .

Table 1: Pharmacological Activities of this compound

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive properties of various alkaloids from Rauvolfia tetraphylla, including this compound. The research involved administering different doses to hypertensive animal models, observing significant reductions in systolic and diastolic blood pressure compared to control groups. The findings support the traditional use of this plant in managing hypertension .

Case Study 2: Antimicrobial Properties

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several strains of bacteria. Results indicated that the compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent .

Case Study 3: Cytotoxicity Assessment

A series of assays were performed on various cancer cell lines to assess the cytotoxic effects of this compound. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further research is warranted to elucidate the mechanisms involved .

Mechanism of Action

The mechanism of action of Rauvotetraphylline E involves its interaction with various molecular targets and pathways . It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity . For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . Similarly, its antihypertensive effects may result from its interaction with adrenergic receptors, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Rauvotetraphylline E is part of a group of indole alkaloids isolated from Rauvolfia tetraphylla, including Rauvotetraphyllines A, B, C, and D . These compounds share a similar indole skeleton but differ in their specific functional groups and substituents . Compared to its analogues, this compound has unique structural features that contribute to its distinct biological activities . Other similar compounds include alstonine, nortetraphyllicine, peraksine, sarpagine, and 3-hydroxysarpagine .

Biological Activity

Rauvotetraphylline E is an indole alkaloid isolated from the plant Rauvolfia tetraphylla, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.

- Molecular Formula : C20H18N2O3

- Molecular Weight : 334.37 g/mol

- CAS Number : 1422506-53-3

Biological Activities

This compound exhibits a range of biological activities that are critical for its potential therapeutic applications. The following table summarizes key pharmacological effects associated with this compound:

Case Studies and Research Findings

-

Isolation and Characterization :

Five new indole alkaloids, including this compound, were isolated from the aerial parts of Rauvolfia tetraphylla. Their structures were elucidated using spectroscopic methods, confirming their unique chemical profiles . -

Antimicrobial Activity :

A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several pathogenic bacteria. This suggests its potential use as a natural antimicrobial agent in treating infections . -

Antioxidant Properties :

The antioxidant capacity of this compound was evaluated through various assays, including DPPH and nitric oxide scavenging tests. Results indicated that methanol extracts from the leaves exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . -

Cytotoxicity Studies :

Research utilizing brine shrimp lethality assays revealed significant cytotoxic effects of this compound. Additionally, studies on Allium cepa demonstrated that it could induce chromosomal aberrations, indicating potential genotoxic effects at certain concentrations . -

Cardiotonic Effects :

In vitro studies on frog hearts showed that this compound has cardiotonic properties, enhancing myocardial contractility without being affected by beta-blockers, suggesting a unique mechanism of action .

Properties

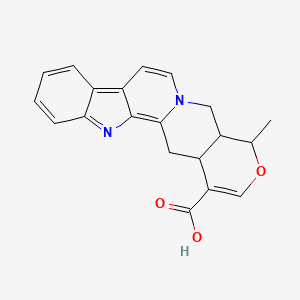

IUPAC Name |

16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDPRYZHVYKRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.